molecular formula C10H11N3O2S B12827292 N-(p-Tolyl)-1H-imidazole-4-sulfonamide

N-(p-Tolyl)-1H-imidazole-4-sulfonamide

Cat. No.: B12827292
M. Wt: 237.28 g/mol
InChI Key: BVZOORSYIPKIRU-UHFFFAOYSA-N
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Description

N-(p-Tolyl)-1H-imidazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides It features an imidazole ring substituted with a p-tolyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Tolyl)-1H-imidazole-4-sulfonamide typically involves the reaction of p-toluidine with imidazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(p-Tolyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(p-Tolyl)-1H-imidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(p-Tolyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-(p-Tolyl)-1-naphthamide
  • N-(p-Tolyl)-4-(trifluoromethoxy)benzamide
  • 4-Pentyl-N-(p-Tolyl)benzamide
  • 2,3,4,5,6-Pentafluoro-N-(p-Tolyl)benzamide

Comparison: N-(p-Tolyl)-1H-imidazole-4-sulfonamide is unique due to its imidazole ring, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(4-methylphenyl)-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)13-16(14,15)10-6-11-7-12-10/h2-7,13H,1H3,(H,11,12)

InChI Key

BVZOORSYIPKIRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CN=CN2

Origin of Product

United States

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